molecular formula C6H8O3 B8785978 Ethyl 2-oxo-3-butenoate

Ethyl 2-oxo-3-butenoate

Cat. No.: B8785978
M. Wt: 128.13 g/mol
InChI Key: BAVFNIOVBGSPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-3-butenoate (IUPAC: ethyl 2-oxobut-3-enoate) is an α,β-unsaturated ester characterized by a conjugated ketone and ester functional group. Its structure features a reactive enone system (C=O and C=C bonds in conjugation), making it a versatile synthon in organic synthesis. The compound is frequently employed in cycloaddition reactions (e.g., Diels-Alder) and as a precursor for heterocyclic compounds due to its electron-deficient double bond .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl 2-oxobut-3-enoate

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h3H,1,4H2,2H3

InChI Key

BAVFNIOVBGSPTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=C

Origin of Product

United States

Chemical Reactions Analysis

Tautomerism and Stability

Ethyl 2-oxo-3-butenoate exhibits keto-enol tautomerism, interconverting between the keto form (ethyl 3-oxobut-2-enoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate). Thermodynamic studies reveal:

PropertyEthyl 3-oxobut-2-enoate (Keto)Ethyl Z-3-hydroxy-2-butenoate (Enol)
ΔfH°(g, 298.15 K)-578.2 ± 3.3 kJ·mol⁻¹-593.0 ± 2.7 kJ·mol⁻¹
ΔfH°(l, 298.15 K)-639.8 ± 2.4 kJ·mol⁻¹-647.7 ± 2.4 kJ·mol⁻¹
Vaporization Enthalpy61.6 ± 2.2 kJ·mol⁻¹54.7 ± 1.3 kJ·mol⁻¹

The keto form predominates (93–95% at equilibrium) due to greater thermodynamic stability, though the enol form participates in specific reactions under acidic or basic conditions .

Nucleophilic Substitution Reactions

The electron-deficient β-carbon in the α,β-unsaturated ester undergoes nucleophilic attack. For example:

  • Reaction with Amines :
    this compound reacts with 3-amino-9-ethylcarbazole (1b ) in toluene under reflux with HCl catalysis, yielding ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate (2b ) via a condensation pathway .

ReactantsConditionsProduct
This compound + 3-amino-9-ethylcarbazoleToluene, HCl, refluxEthyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate

The reaction proceeds through an enol ether intermediate, with catalytic acid facilitating water elimination .

Condensation Reactions

The compound participates in hydrazone formation via reactions with hydrazines:

  • Hydrazone Synthesis :
    this compound reacts with arylhydrazines in ethanol under reflux to form ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates (8a–f ) .

ReactantsConditionsProduct
This compound + arylhydrazineEthanol, reflux, 12 hEthyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate

This reaction is critical for synthesizing heterocyclic compounds with applications in medicinal chemistry .

Redox Reactions

The ester and ketone functionalities enable oxidation and reduction pathways:

Cyclization Reactions

This compound serves as a precursor in cyclocondensation reactions. For instance, with salicylaldehyde, it forms coumarin derivatives under basic conditions :

ReactantsConditionsProduct
This compound + salicylaldehydePiperidine, ethanol, refluxN'-arylidene-2-oxo-2H-chromene-3-carbohydrazide

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula CAS RN Key Functional Groups Applications/Reactivity
This compound None (parent compound) C₆H₈O₃ Not provided α,β-unsaturated ester, ketone Diels-Alder reactions, synthon
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate 4-phenyl C₁₂H₁₂O₃ 17451-20-6 Phenyl, α,β-unsaturated ester Synthesis of heterocycles
Ethyl 4-(5-nitro-2-furyl)-2-oxo-3-butenoate 4-(5-nitro-2-furyl) C₁₁H₁₁NO₆ Not provided Nitrofuryl, ester, ketone Antimicrobial research
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-fluoro, 3-phenyl C₁₁H₁₁FO₃ Not provided Fluorine, phenyl, ketone Fluorinated synthon
Ethyl (2E)-2-[(benzyloxy)imino]-3-oxobutanoate (benzyloxy)imino C₁₃H₁₅NO₄ 289882-17-3 Oxime ether, ketone Chelation, coordination chemistry
Ethyl 2-methyl-3-oxobutanoate 2-methyl C₇H₁₂O₃ 609-14-3 Methyl, ketone, ester Pharmaceutical intermediates
Ethyl 3-oxo-2-phenylbutanoate 2-phenyl C₁₂H₁₄O₃ Not provided Phenyl, ketone, ester Enolate reactions

Key Comparative Insights

Reactivity in Cycloadditions: this compound’s α,β-unsaturated system facilitates Diels-Alder reactions, whereas analogs like Ethyl (3E)-2-oxo-4-phenylbut-3-enoate (with a phenyl group at C4) exhibit enhanced electron-withdrawing effects, accelerating cycloaddition rates .

Electronic Effects of Substituents: Fluorine in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate increases electrophilicity at the ketone, enhancing its utility in nucleophilic substitutions . The oxime ether in Ethyl (2E)-2-[(benzyloxy)imino]-3-oxobutanoate enables coordination with metal ions, useful in catalysis .

Steric and Tautomeric Influences: Ethyl 2-methyl-3-oxobutanoate lacks the conjugated double bond, reducing its reactivity in cycloadditions but stabilizing enolate formation for alkylation . The phenyl group in Ethyl 3-oxo-2-phenylbutanoate promotes keto-enol tautomerism, favoring enolate intermediates in asymmetric synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.